![molecular formula C17H13F3N4O3 B2829285 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide CAS No. 941953-12-4](/img/structure/B2829285.png)
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide
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Description
N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H13F3N4O3 and its molecular weight is 378.311. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Research efforts have led to the synthesis of new chemical entities derived from pyrido[2,3-d]pyrimidin-5-yl compounds, showcasing their utility as precursors in medicinal chemistry and materials science. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized, displaying significant anti-inflammatory and analgesic activities. These compounds were found to inhibit cyclooxygenase enzymes and showed potential as COX-2 selective inhibitors, suggesting their utility in drug discovery processes for conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Material Science and Molecular Interactions
In material science, the study of multi-component molecular solids formed by tetrafluoroterephthalic acid with various aza compounds revealed the critical role of hydrogen bonds and weak intermolecular interactions in assembling molecules into larger architectures. This research underscores the importance of such compounds in designing new materials with specific structural and functional properties (Wang et al., 2014).
Polymer Synthesis
Polyamides containing uracil and adenine have been synthesized, demonstrating the versatility of pyrimidin-5-yl derivatives in polymer chemistry. These polymers, derived from reactions involving uracil and adenine with dimethyl methylenesuccinate, exhibit solubility in water and potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979).
Chemical Properties and Luminescence
Research into pyridyl substituted benzamides has uncovered compounds with aggregation enhanced emission and multi-stimuli-responsive properties. Such studies highlight the application of these compounds in developing luminescent materials and sensors that respond to physical changes, such as grinding or annealing, showcasing the chemical versatility and application of pyrimidin-5-yl derivatives in creating responsive materials (Srivastava et al., 2017).
Biological Applications
N-Pyridyl and Pyrimidine Benzamides have been explored for their potential as KCNQ2/Q3 potassium channel openers, offering insights into the therapeutic applications of these compounds in treating neurological conditions such as epilepsy. This research demonstrates the biological significance of pyrimidin-5-yl derivatives in designing drugs targeting specific ion channels (Amato et al., 2011).
properties
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3/c1-23-13-12(15(26)24(2)16(23)27)11(7-8-21-13)22-14(25)9-3-5-10(6-4-9)17(18,19)20/h3-8H,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDBMZYYIWPKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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